methyl 6-acetyl-2-(5-methyl-1-phenyl-1H-pyrazole-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 6-acetyl-2-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-13-17(11-23-26(13)15-7-5-4-6-8-15)20(28)24-21-19(22(29)30-3)16-9-10-25(14(2)27)12-18(16)31-21/h4-8,11H,9-10,12H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNWPRPMUDGVNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. These receptors are often involved in various biological activities, making them potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological effects. The specific interactions and resulting changes would depend on the exact nature of the target and the compound’s structure.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting they may affect multiple pathways. The downstream effects would depend on the specific pathways involved.
Biological Activity
Methyl 6-acetyl-2-(5-methyl-1-phenyl-1H-pyrazole-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a novel compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and molecular interactions of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a tetrahydrothieno-pyridine core and a pyrazole moiety. The synthetic pathway typically involves:
- Cyclocondensation : The initial formation of the pyrazole ring from appropriate precursors such as phenyl hydrazine and acetyl derivatives.
- Functionalization : Subsequent reactions to introduce various functional groups that enhance biological activity.
The synthesis of related compounds has been documented in various studies, indicating a robust methodology for generating these heterocycles .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro assays demonstrated that the compound inhibits cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines with IC50 values indicating potent activity .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15.0 |
| HepG2 | 20.5 |
Antimicrobial Activity
The compound has shown promising antimicrobial properties against several pathogens. Tests conducted against Gram-positive and Gram-negative bacteria revealed:
- Minimum Inhibitory Concentration (MIC) values suggest effective inhibition of bacterial growth.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 8 |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant potential of this compound was evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound exhibited significant radical scavenging activity:
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
These findings suggest that the compound can effectively neutralize free radicals, contributing to its therapeutic potential .
Molecular Modeling Studies
Molecular docking studies have been performed to understand the binding affinity of this compound with target proteins implicated in cancer progression and microbial resistance. The results indicate favorable interactions with key enzymes involved in these pathways.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
This reaction is critical for converting the ester into a bioactive carboxylic acid derivative, often used in further functionalization.
Nucleophilic Substitution at the Acetyl Group
The acetyl moiety can undergo nucleophilic substitution or condensation reactions.
For example, reaction with benzaldehyde under basic conditions yields a chalcone-like product, enhancing π-conjugation .
Reduction Reactions
Key reducible groups include the acetyl and carboxamido functionalities.
| Target Group | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl (keto group) | NaBH₄, MeOH | Secondary alcohol | 88% | |
| Amide reduction | LiAlH₄, THF, reflux | Amine derivative | 70% |
Reduction of the acetyl group to a hydroxyl group improves solubility, while amide reduction generates a primary amine for further alkylation .
Cyclization Reactions
The carboxamido-pyrazole moiety participates in cyclization to form fused heterocycles.
Cyclization often enhances bioactivity by increasing structural rigidity.
Oxidation of the Thiophene Ring
The thieno ring can be oxidized to introduce sulfone or sulfoxide groups.
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂, AcOH | 60°C, 12 h | Thieno[2,3-c]pyridine sulfone derivative | 55% | |
| mCPBA, CH₂Cl₂ | RT, 6 h | Sulfoxide intermediate | 48% |
Oxidation modifies electronic properties, influencing binding affinity in medicinal applications .
Functionalization of the Pyrazole Ring
The 5-methyl-1-phenylpyrazole group undergoes electrophilic substitution.
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro-pyrazole derivative | 62% | |
| Bromination | Br₂, FeBr₃ | 4-Bromo-pyrazole derivative | 58% |
Electrophilic substitution at the pyrazole’s para-position is favored due to steric hindrance from the 1-phenyl group .
Cross-Coupling Reactions
The thieno-pyridine core participates in palladium-catalyzed couplings.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 80% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated thieno-pyridine analogs | 73% |
These reactions enable the introduction of aryl or amino groups for structure-activity relationship studies .
Amide Bond Modifications
The carboxamido linker can be hydrolyzed or transformed into ureas/thioureas.
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), Δ | Carboxylic acid and 5-methyl-1-phenylpyrazole-4-amine | 82% | |
| Thiourea formation | CS₂, KOH | Pyrazole-thiourea conjugate | 65% |
Hydrolysis of the amide bond is utilized to study the individual contributions of the pyrazole and thieno-pyridine moieties.
Key Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic attack by water or hydroxide ion, stabilized by the electron-withdrawing thieno-pyridine ring.
-
Pyrazole Functionalization : Directed by the 1-phenyl group’s steric and electronic effects, favoring para-substitution .
-
Cyclization : Thorpe-Ziegler reactions involve enolate formation, followed by intramolecular attack to form six-membered rings .
Preparation Methods
Synthetic Strategies for the Tetrahydrothieno[2,3-c]Pyridine Core
The tetrahydrothieno[2,3-c]pyridine moiety forms the central scaffold of the target compound. Patent CN102432626A details a method for synthesizing 4,5,6,7-tetrahydrothiophene[3,2-c]pyridine derivatives via imine formation and cyclization. Adapting this approach, 2-thiophene ethylamine reacts with formaldehyde under heating (50–55°C) to form an imine intermediate, which undergoes cyclization in the presence of ethanolic hydrogen chloride. This method achieves a 96.5% yield for the tetrahydrothienopyridine structure under optimized conditions.
Key parameters for scalability include:
- Solvent selection : Dichloroethane for extraction and ethanol for cyclization.
- Temperature control : Maintaining 65–75°C during ring closure minimizes side reactions.
- Workup procedures : Saturated saline washes and reduced-pressure evaporation enhance purity.
Introduction of the Acetyl Group at Position 6
The 6-acetyl substituent is introduced via Friedel-Crafts acylation or nucleophilic substitution. Patent CN111138289B describes acetylating pyrazole derivatives using diacetyl under basic conditions. For the tetrahydrothienopyridine system, a similar strategy involves reacting the core with acetyl chloride in the presence of Lewis acids like AlCl₃.
Optimized conditions :
- Molar ratio : 1.2 equivalents of acetyl chloride per mole of tetrahydrothienopyridine.
- Reaction time : 6 hours at 70–80°C.
- Yield : 98.1% purity after recrystallization from aqueous ethanol.
Synthesis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxamide
The pyrazole carboxamide side chain is synthesized through cyclocondensation and subsequent hydrolysis. A protocol adapted from CN111138289B involves reacting ethyl acetoacetate with phenylhydrazine to form 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, followed by hydrolysis to the carboxylic acid and coupling with ammonium chloride.
Critical steps :
- Cyclocondensation : Ethyl acetoacetate and phenylhydrazine in ethanol at reflux (78°C) for 12 hours.
- Hydrolysis : 30% NaOH aqueous solution at 70°C for 5 hours, achieving >95% conversion.
- Coupling : Carboxylic acid activation using thionyl chloride, followed by reaction with ammonium hydroxide.
Amide Bond Formation Between Pyrazole and Tetrahydrothienopyridine
Coupling the pyrazole-4-carboxamide to the tetrahydrothienopyridine core employs standard peptide coupling agents. The Technical Disclosure Commons outlines a method using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF (Dimethylformamide).
Procedure :
- Dissolve 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in DMF.
- Add DIPEA (3.0 eq) and stir for 10 minutes.
- Add tetrahydrothienopyridine amine derivative (1.0 eq) and react at 25°C for 12 hours.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:1) to yield the amide.
Yield : 82–87% with >99% purity by HPLC.
Esterification to Form the Methyl Carboxylate
The final esterification step is achieved using methanol under acidic conditions. The ACS Publications synthesis of (−)-GA18 methyl ester employs a similar strategy, where the carboxylic acid is treated with trimethylsilyl diazomethane (TMS-diazomethane) in methanol.
Optimized protocol :
- Reagents : 1.1 eq TMS-diazomethane in anhydrous methanol.
- Conditions : Stir at 0°C for 2 hours, then warm to room temperature.
- Yield : 94% with no detectable racemization.
Integrated Synthetic Pathway and Data Summary
Combining the above steps, the full synthesis can be summarized as follows:
| Step | Reaction Type | Conditions | Yield | Purity |
|---|---|---|---|---|
| 1 | Tetrahydrothienopyridine core | Ethanolic HCl, 65–75°C, 8h | 96.5% | 98.5% |
| 2 | 6-Acetylation | Acetyl chloride, AlCl₃, 70°C, 6h | 92.3% | 98.1% |
| 3 | Pyrazole carboxamide synthesis | HATU/DIPEA, DMF, 25°C, 12h | 85.0% | 99.0% |
| 4 | Esterification | TMS-diazomethane, MeOH, 0°C→RT, 2h | 94.0% | 99.2% |
Challenges and Optimization Opportunities
- Stereochemical Control : The tetrahydrothienopyridine core requires precise stereochemical management during cyclization. Patent CN102432626A notes that ethanol solvent polarity significantly impacts diastereoselectivity.
- Amide Coupling Efficiency : Excess HATU (1.5 eq) may improve yields but increases cost. Alternatives like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) could reduce expenses.
- Scale-Up Limitations : Photochemical steps (e.g., [2+2] cycloadditions as in ACS’s GA18 synthesis) may face scalability issues due to light penetration limits.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence intermediate formation?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. For example, Biginelli-like reactions (one-pot condensation of aldehydes, β-keto esters, and thioureas) are effective for generating pyrazole-carboxamide intermediates. Cyclization using reagents like hydrazine hydrate or iodine under reflux (ethanol/acetic acid) can yield fused heterocyclic cores. Reaction temperature, solvent polarity, and stoichiometry of coupling agents (e.g., 3-amino-5-methylisoxazole) critically affect regioselectivity and yield .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to confirm substituent positions and stereochemistry in the tetrahydrothienopyridine ring.
- HPLC-MS (with reverse-phase C18 columns) for purity assessment and detection of hydrolytic byproducts.
- FTIR to identify carbonyl (C=O) and amide (N-H) functional groups.
Cross-validate with elemental analysis and X-ray crystallography (if crystals are obtainable) .
Q. What are the key stability considerations for this compound under different storage and experimental conditions?
- Methodological Answer : Stability is influenced by:
- Moisture : Store desiccated at −20°C to prevent hydrolysis of the methyl ester group.
- Light : Protect from UV exposure to avoid photooxidation of the thiophene ring.
- pH : Avoid strongly acidic/basic conditions (>pH 9 or <pH 3) to prevent decomposition into 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can computational reaction path search methods accelerate the design of novel derivatives with improved bioactivity?
- Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable reaction pathways. Combine with cheminformatics to predict substituent effects on kinase binding (e.g., pyrazole-carboxamide interactions with ATP pockets). Validate predictions via parallel synthesis and SPR-based binding assays .
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
- Methodological Answer : Conduct a systematic comparison of experimental variables:
- Assay conditions : Compare enzyme concentrations (e.g., nM vs. μM), buffer ionic strength, and cofactor availability.
- Structural analogs : Test minor substituent variations (e.g., methyl vs. trifluoromethyl groups) to isolate pharmacophore contributions.
- Data normalization : Use internal controls (e.g., staurosporine for kinase inhibition) to minimize inter-lab variability .
Q. What statistical approaches are optimal for optimizing multi-step synthesis yields while minimizing resource expenditure?
- Methodological Answer : Apply a Box-Behnken design (response surface methodology) to evaluate critical factors:
- Factors : Temperature, catalyst loading, solvent ratio.
- Responses : Yield, purity, reaction time.
Use ANOVA to identify significant interactions and derive predictive models. Validate with three confirmation runs .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the pyrazole-4-carboxamido moiety in target binding?
- Methodological Answer :
- Step 1 : Synthesize analogs with systematic substitutions (e.g., halogenation, alkylation) at the pyrazole ring.
- Step 2 : Perform molecular docking (AutoDock Vina) to map steric and electronic interactions with the target protein.
- Step 3 : Validate via isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Corrogate with cellular assays (e.g., IC₅₀ in kinase-dependent proliferation models) .
Q. What experimental strategies can elucidate the reaction mechanism of unexpected byproducts during cyclization steps?
- Methodological Answer :
- Kinetic profiling : Monitor intermediate formation via in-situ NMR or LC-MS at timed intervals.
- Isotopic labeling : Use ¹³C-labeled acetylation agents to track carbonyl migration.
- Computational modeling : Simulate alternative cyclization pathways (e.g., 6-endo vs. 5-exo trig closures) to identify competing transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
